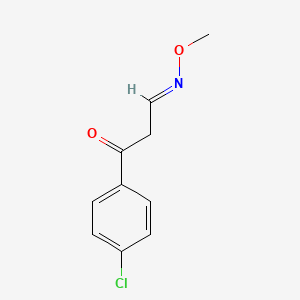![molecular formula C12H9ClF3NS B3036311 3-Chloro-2-[2-(2-thienyl)ethyl]-5-(trifluoromethyl)pyridine CAS No. 339102-36-2](/img/structure/B3036311.png)
3-Chloro-2-[2-(2-thienyl)ethyl]-5-(trifluoromethyl)pyridine
Vue d'ensemble
Description
Synthesis Analysis
TFMP can be synthesized through several routes. One common method involves the direct chlorination and fluorination of 3-picoline , followed by aromatic nuclear chlorination of the pyridine ring. This process yields 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) , which is a precursor for TFMP .
Applications De Recherche Scientifique
Importance in Synthetic Pathways
3-Chloro-2-[2-(2-thienyl)ethyl]-5-(trifluoromethyl)pyridine is recognized for its importance in synthetic pathways, particularly in the synthesis of heterocyclic compounds. For instance, it plays a crucial role in the development of pyranopyrimidine scaffolds, which are key precursors for medicinal and pharmaceutical industries. These scaffolds are extensively utilized due to their broad synthetic applications and bioavailability. The synthesis of substituted pyrano[2,3-d]pyrimidindione derivatives, through one-pot multicomponent reactions, highlights the compound's significance in creating complex molecular structures (Parmar, Vala, & Patel, 2023).
Role in Chemical Properties and Applications
The compound's unique structure and properties contribute to various chemical applications. Research on 2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine complexes, for example, showcases the diverse chemical behaviors and properties of related compounds. These studies provide insights into their preparation procedures, properties, and a range of applications in fields like spectroscopy, magnetic properties, and biological activities (Boča, Jameson, & Linert, 2011).
Contribution to Medicinal and Biological Fields
Pyridine derivatives, including 3-Chloro-2-[2-(2-thienyl)ethyl]-5-(trifluoromethyl)pyridine, are significant in medicinal chemistry. They possess a range of biological activities such as antibacterial, antioxidant, and anticancer properties. Furthermore, they serve as potent chemosensors due to their high affinity for various ions and species. This makes them essential in developing new therapeutics and diagnostic tools (Abu-Taweel et al., 2022).
Environmental Safety and Alternative Compounds
In the context of environmental safety, the research on Per- and polyfluoroalkyl substances (PFASs) and their alternatives is pertinent. Although not directly linked to 3-Chloro-2-[2-(2-thienyl)ethyl]-5-(trifluoromethyl)pyridine, this research highlights the need for compounds that offer lower toxicity and environmental impact while maintaining efficacy in various industrial and consumer applications (Wang et al., 2019).
Propriétés
IUPAC Name |
3-chloro-2-(2-thiophen-2-ylethyl)-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClF3NS/c13-10-6-8(12(14,15)16)7-17-11(10)4-3-9-2-1-5-18-9/h1-2,5-7H,3-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPOKTCNGXIKPFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CCC2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClF3NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(2-Chlorophenyl)-3-{[(2,5-dichlorophenyl)sulfanyl]methyl}isoxazole](/img/structure/B3036228.png)
![2-[4-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]phenoxy]-1-(4-fluorophenyl)ethanone](/img/structure/B3036229.png)
![1-(4-Chlorophenyl)-4-[(2-methoxy-1-naphthyl)sulfinyl]piperazine](/img/structure/B3036230.png)

![3-[(2-Chlorobenzyl)sulfonyl]-5-methyl-4-isothiazolecarbonitrile](/img/structure/B3036235.png)

![2-[(Z)-C-Carboxy-N-(2,4-dichloroanilino)carbonimidoyl]benzoic acid](/img/structure/B3036237.png)

![1-[2-[2-Chloroanilino]-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B3036240.png)
![5-[3-(benzyloxy)-2-thienyl]-4H-1,2,4-triazol-3-ylhydrosulfide](/img/structure/B3036241.png)
![3-[2-(2,4-dichloroanilino)-1-nitrovinyl]-2-benzofuran-1(3H)-one](/img/structure/B3036245.png)
![4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-N-[(dimethylamino)methylene]benzenecarboxamide](/img/structure/B3036247.png)

